molecular formula C18H15F5N2O2 B4781615 [4-(4-METHOXYPHENYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

[4-(4-METHOXYPHENYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

Cat. No.: B4781615
M. Wt: 386.3 g/mol
InChI Key: CQMYUBLSOLMEHU-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)piperazinomethanone: is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methoxyphenyl)piperazinomethanone typically involves the following steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it is studied for its potential as a ligand in receptor binding studies, due to its unique structural features.

Industry: In the industrial sector, it can be used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-(4-methoxyphenyl)piperazinomethanone exerts its effects involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl and pentafluorophenyl groups can enhance binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Uniqueness: The presence of the pentafluorophenyl group in 4-(4-methoxyphenyl)piperazinomethanone distinguishes it from other similar compounds. This group can significantly influence the compound’s electronic properties and reactivity, making it a valuable scaffold in medicinal chemistry.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2,3,4,5,6-pentafluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F5N2O2/c1-27-11-4-2-10(3-5-11)24-6-8-25(9-7-24)18(26)12-13(19)15(21)17(23)16(22)14(12)20/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMYUBLSOLMEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=C(C(=C(C(=C3F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-METHOXYPHENYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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[4-(4-METHOXYPHENYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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[4-(4-METHOXYPHENYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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[4-(4-METHOXYPHENYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
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[4-(4-METHOXYPHENYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(4-METHOXYPHENYL)PIPERAZINO](2,3,4,5,6-PENTAFLUOROPHENYL)METHANONE

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